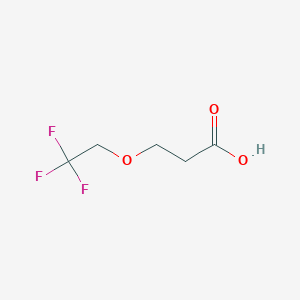

3-(2,2,2-Trifluoroethoxy)propanoic acid

Description

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has led to the widespread use of fluorinated compounds in various scientific and industrial domains, including pharmaceuticals, agrochemicals, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3/c6-5(7,8)3-11-2-1-4(9)10/h1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTBOTISMYWTBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016854-20-8 | |

| Record name | 3-(2,2,2-trifluoroethoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches

Direct Synthesis Routes to 3-(2,2,2-Trifluoroethoxy)propanoic Acid

Direct synthesis strategies focus on forming the ether linkage by combining a trifluoroethoxy source with a three-carbon propanoic acid backbone precursor. These methods are often favored for their atom economy and potentially shorter reaction sequences.

Exploration of Precursors and Starting Materials (e.g., utilization of 2,2,2-trifluoroethanol)

The most prominent precursor for introducing the trifluoroethoxy group is 2,2,2-trifluoroethanol (B45653) . Its high polarity, unique electronic properties, and commercial availability make it a cornerstone starting material. For the propanoic acid moiety, several C3 synthons are viable. A common strategy is the Michael addition of 2,2,2-trifluoroethanol to an activated alkene such as acrylic acid or its esters (e.g., ethyl acrylate).

Alternatively, a Williamson ether synthesis approach can be employed. This would involve reacting the sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide) with a 3-halopropanoic acid derivative, such as ethyl 3-bromopropanoate. The synthesis of a related compound, 3-(2-formylphenoxy)propanoic acid, utilizes a similar Williamson ether synthesis by reacting a hydroxyl group with 3-chloropropanoic acid, highlighting the viability of this pathway. nih.govresearchgate.net

Mechanistic Investigations of Formation Pathways

The two primary direct routes operate via distinct mechanisms:

Michael Addition Pathway : In the presence of a base, 2,2,2-trifluoroethanol is deprotonated to form the trifluoroethoxide anion. This potent nucleophile then attacks the β-carbon of an α,β-unsaturated carbonyl compound like ethyl acrylate. The resulting enolate intermediate is subsequently protonated, typically by the solvent or during aqueous workup, to yield the final this compound ester, which can then be hydrolyzed to the carboxylic acid.

Williamson Ether Synthesis Pathway : This pathway follows a classical S_N2 mechanism. A strong base, such as sodium hydride, is used to deprotonate 2,2,2-trifluoroethanol, generating the nucleophilic trifluoroethoxide. This anion then displaces a halide (e.g., bromide or chloride) from the 3-position of a propanoic acid ester. The reaction proceeds via a backside attack on the carbon atom bearing the leaving group, leading to the formation of the ether bond.

Optimization of Reaction Conditions and Yields

Achieving high yields in these synthetic routes requires careful optimization of multiple reaction parameters. nih.gov Key variables include temperature, solvent, catalyst choice and loading, and reaction time. researchgate.netscielo.br For instance, in a related synthesis using silica (B1680970) sulfuric acid (SSA) as a heterogeneous catalyst, the ideal conditions were determined by systematically varying these factors. researchgate.net While specific data for the synthesis of this compound is not detailed, the optimization process for a similar catalytic reaction illustrates the typical methodology.

An interactive table demonstrating the optimization of reaction parameters for a catalyzed synthesis is provided below.

Table 1: Example of Reaction Condition Optimization for a Catalyzed Synthesis

| Entry | Catalyst Amount (g) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 0.015 | 110 | 15 | Lower Yield |

| 2 | 0.02 | 110 | 15 | 91 |

| 3 | 0.025 | 110 | 15 | 91 |

| 4 | 0.02 | 90 | 15 | 71 |

| 5 | 0.02 | 100 | 15 | 85 |

| 6 | 0.02 | 120 | 15 | 87 |

| 7 | 0.02 | 110 | 10 | Lower Yield |

| 8 | 0.02 | 110 | 12 | 91 |

| 9 | 0.02 | 110 | 20 | 91 |

This table is adapted from a study on a different synthesis to illustrate the optimization process. The data shows that the optimal conditions identified were 0.02 g of catalyst at 110°C for 12 minutes. researchgate.net

The selection of solvent is also critical, with greener options like acetonitrile (B52724) sometimes providing a better balance between substrate conversion and reaction selectivity compared to more traditional solvents like benzene (B151609) or dichloromethane. scielo.br

Indirect Synthetic Pathways via Derivatization

Indirect routes involve the modification of a pre-existing molecule that already contains either the propanoic acid framework or the 2,2,2-trifluoroethoxy group.

Chemical Transformations of Related Propanoic Acid Analogues

One indirect strategy begins with a propanoic acid derivative that features a suitable functional group for conversion into the trifluoroethoxy ether. For example, a starting material like 3-hydroxypropanoic acid or its ester could be utilized. The hydroxyl group would then be subjected to an etherification reaction to introduce the 2,2,2-trifluoroethyl moiety. This approach is conceptually similar to syntheses that modify other propanoic acid derivatives, such as the esterification of 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid with methanol (B129727). mdpi.com The success of this method hinges on the selective etherification of the target hydroxyl group without inducing unwanted side reactions.

Introduction of the 2,2,2-Trifluoroethoxy Moiety via Advanced Etherification Reactions

A highly effective method for installing the 2,2,2-trifluoroethoxy group onto a molecule containing a hydroxyl group involves the use of powerful trifluoroethylating agents. One such advanced reagent is 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf). This reagent readily reacts with alcohols, often activated by a base, to form the corresponding trifluoroethyl ether under mild conditions.

A practical example of this transformation is the etherification of 4'-hydroxyacetophenone. tcichemicals.com In this procedure, the hydroxyl group is first deprotonated with sodium hydride to form a more nucleophilic alkoxide, which then reacts with 2,2,2-trifluoroethyl triflate to yield the desired ether with high efficiency. tcichemicals.comtcichemicals.com This method could be directly applied to a precursor like ethyl 3-hydroxypropanoate to construct the target molecule.

Table 2: Example of 2,2,2-Trifluoroethyl Etherification

| Reactant | Reagent | Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|---|

| 4'-Hydroxyacetophenone | 2,2,2-Trifluoroethyl triflate | Sodium Hydride (NaH) | DMF | 60°C | 4'-(2,2,2-Trifluoroethoxy)acetophenone | 71% |

This table summarizes a documented procedure, demonstrating an efficient method for creating a 2,2,2-trifluoroethoxy ether linkage. tcichemicals.comtcichemicals.com

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exquisite control over stereochemistry, which is particularly valuable in pharmaceutical synthesis.

The enzymatic formation of carbon-fluorine bonds is rare in nature but has become a significant area of research in biotechnology. The first discovered "fluorinase" enzyme demonstrated the feasibility of biological fluorination. researchgate.net Research has since expanded to engineer other enzyme classes for fluorination and for processing fluorinated substrates.

Cytochrome P450 (P450) enzymes, a versatile class of monooxygenases, can be engineered through directed evolution to catalyze a wide range of reactions, including the functionalization of C-H bonds to form fluorinated compounds. nih.gov While the direct enzymatic synthesis of this compound has not been reported, enzymes have shown the ability to process substrates containing fluoroalkyl groups. For instance, polyketide synthases (PKSs) have been engineered to accept fluorinated acyl-CoA units, allowing for the site-specific incorporation of fluorine into complex natural products. researchgate.net These advances suggest that biocatalytic routes could be developed for the synthesis of complex fluorinated molecules.

The parent molecule, this compound, is achiral. However, derivatives containing a chiral center, such as at the C-2 position, are valuable building blocks in medicinal chemistry. Biocatalysis provides an excellent method for producing such analogues with high enantiomeric purity.

A notable example is the asymmetric synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acid (TFLA), an analogue of the target compound. nih.gov This process involves the stereoselective reduction of the prochiral ketone 3,3,3-trifluoro-2-oxopropionic acid (TFPy). By selecting the appropriate lactate (B86563) dehydrogenase (LDH), either the (R)- or (S)-enantiomer of TFLA can be produced with excellent yields and near-perfect enantiomeric excess (>99.5%). nih.gov This demonstrates the power of enzymes to create stereochemically defined centers in fluorinated propanoic acid scaffolds.

Table 4: Enzymatic Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acid (TFLA)

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) |

| Leuconostoc mesenteroides (d-LmLDH) | 3,3,3-Trifluoro-2-oxopropionic acid (TFPy) | (R)-TFLA | >99.5% |

| Gallus gallus (chicken l-LDH) | 3,3,3-Trifluoro-2-oxopropionic acid (TFPy) | (S)-TFLA | >99.5% |

Chemical Reactivity, Transformation Mechanisms, and Applications in Synthesis

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety (-COOH) is a cornerstone of the molecule's synthetic utility, participating in a range of classical and modern organic reactions.

The conversion of 3-(2,2,2-Trifluoroethoxy)propanoic acid to its corresponding esters is a fundamental transformation. This can be achieved through several methods, most notably the Fischer-Speier esterification.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process where the formation of the ester is favored by using an excess of the alcohol or by removing water as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.comchemguide.co.uk

The mechanism proceeds through several reversible steps: masterorganicchemistry.comchemguide.co.uk

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination: The elimination of a water molecule from the tetrahedral intermediate occurs.

Deprotonation: The final step is the deprotonation of the resulting species to yield the ester and regenerate the acid catalyst. chemguide.co.uk

Other Esterification Methods: Modern methods can also be employed, sometimes under milder conditions. Reagents like dialkyl dicarbonates in the presence of a Lewis acid, or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), can facilitate ester formation. peptide.comorganic-chemistry.org For fluorinated alcohols, which have impaired nucleophilicity, specialized reagents like XtalFluor-E have been shown to be effective for direct esterification with carboxylic acids. acs.org

Esterification of this compound

| Method | Reagents | Key Features |

|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com |

| Carbodiimide Coupling | Alcohol, DCC, DMAP (catalyst) | Forms an O-acylisourea intermediate; good for sensitive substrates. peptide.com |

| Anhydride-Mediated | Alcohol, Acetic Anhydride (B1165640) | Reacts via a mixed anhydride intermediate. libretexts.org |

The carboxylic acid group is a precursor to amides and anhydrides, which are crucial intermediates in organic synthesis.

Amidation: Direct reaction with an amine can form an amide bond. This reaction is often facilitated by heating to drive off water or by using coupling agents to activate the carboxylic acid. Amidation can be achieved using reagents like tris(2,2,2-trifluoroethyl) borate, which allows for the formation of amides under mild conditions with minimal racemization for chiral substrates. organic-chemistry.org The general acid-catalyzed mechanism involves protonation of the carbonyl, followed by nucleophilic attack by the amine. youtube.com

Peptide Coupling: In the context of peptide synthesis, this compound can be coupled with an amino acid or a peptide fragment. This requires the use of specialized coupling reagents that activate the carboxyl group to form a highly reactive intermediate, preventing side reactions and racemization. uni-kiel.de Commonly used reagents include phosphonium (B103445) salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HATU, HBTU), which convert the carboxylic acid into a reactive ester in situ. peptide.comsigmaaldrich.combachem.com These reagents are essential for forming the peptide bond efficiently, especially with sterically hindered components. uni-kiel.de

Anhydride Formation: this compound can be converted into a carboxylic anhydride. A symmetrical anhydride, 3-(2,2,2-Trifluoroethoxy)propanoic anhydride , can be formed by dehydration, for instance by heating with a strong dehydrating agent like phosphorus pentoxide, or by reacting the carboxylic acid with an acid chloride. libretexts.org Mixed anhydrides can also be prepared by reacting the acid with a different acid chloride (e.g., acetyl chloride). wikipedia.org These anhydrides are highly reactive acylating agents, more so than the parent carboxylic acid. libretexts.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation of carboxylic acids. Simple aliphatic carboxylic acids are generally resistant to decarboxylation and require high temperatures. libretexts.org However, the reaction is facilitated by the presence of an electron-withdrawing group at the α- or β-position.

For this compound, the electron-withdrawing trifluoroethoxy group is at the β-position relative to the carboxyl group. While this can influence reactivity, thermal decarboxylation would likely still require harsh conditions. More synthetically viable methods would involve specific reagents. For example, the Hunsdiecker reaction, involving the silver salt of the carboxylic acid and bromine, leads to a bromo-alkane with the loss of CO₂. libretexts.org Other specialized methods, such as radical decarboxylation or certain transition-metal-catalyzed processes, could also be applicable. In some cases, heating a carboxylic acid with sodium hydroxide (B78521) and calcium oxide (soda-lime) can induce decarboxylation. askiitians.com

Reactivity of the 2,2,2-Trifluoroethoxy Ether Linkage

The ether linkage in the molecule is significantly influenced by the adjacent trifluoromethyl group, which enhances its stability.

Ethers are generally considered to be chemically inert functional groups, a property that makes them useful as solvents. libretexts.org The ether in this compound is a hydrofluoroether (HFE). The presence of fluorine atoms on the ethyl group has a profound stabilizing effect. The strong electron-withdrawing nature of the CF₃ group strengthens the C-O bond of the ether, making it exceptionally resistant to chemical attack. wpmucdn.com

These fluorinated ethers exhibit high thermal stability and are resistant to oxidation. wpmucdn.comnasa.gov They are generally stable across a wide pH range and are not susceptible to degradation under typical acidic or basic conditions that might affect other functional groups. This high stability is a key feature, allowing for chemical modifications at the carboxylic acid end of the molecule without disturbing the ether linkage. wpmucdn.com

Despite their general stability, ether bonds can be broken under harsh conditions. The most common method for ether cleavage is treatment with strong acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgwikipedia.orgmasterorganicchemistry.com

The reaction mechanism for ether cleavage depends on the structure of the alkyl groups attached to the oxygen. youtube.com

For ethers with primary or secondary alkyl groups, the cleavage typically proceeds via an Sₙ2 mechanism . The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.com Then, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom, displacing the alcohol. libretexts.org

For ethers with a tertiary, benzylic, or allylic group, the cleavage follows an Sₙ1 mechanism due to the stability of the resulting carbocation intermediate. libretexts.org

In the case of this compound, both carbons attached to the ether oxygen are primary. Therefore, cleavage with a strong acid like HI would be expected to proceed via an Sₙ2 pathway. The nucleophilic iodide would attack one of the α-carbons, leading to the cleavage of a C-O bond.

Ether Cleavage of this compound with HI

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Protonation | The ether oxygen is protonated by HI. | Protonated ether |

| 2. Sₙ2 Attack | Iodide ion (I⁻) attacks one of the primary carbons adjacent to the ether oxygen. | Transition state |

| 3. Products | Cleavage of the C-O bond yields an alcohol and an alkyl iodide. | 2,2,2-Trifluoroethanol (B45653) and 3-Iodopropanoic acid OR 3-Hydroxypropanoic acid and 1,1,1-Trifluoro-2-iodoethane |

Transformations Involving the Propanoic Acid Carbon Chain

The reactivity of the propanoic acid portion of this compound is governed by the interplay between the electron-withdrawing trifluoroethoxy group and the carboxylic acid functionality. These features influence the reactivity of the adjacent alpha (α) and beta (β) carbons.

The functionalization of the carbon chain of propanoic acid derivatives allows for the introduction of various substituents, enabling the synthesis of diverse molecular structures. The positions alpha (α, C2) and beta (β, C3) to the carboxyl group are primary targets for such modifications.

Alpha-Position (α): The α-position of carboxylic acids can typically be functionalized through enolate chemistry. For instance, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS) under acidic conditions, which can then serve as a handle for subsequent nucleophilic substitutions. While specific studies on the α-functionalization of this compound are not extensively documented, related chemistries on similar propanoic acid systems suggest that such transformations are feasible.

Beta-Position (β): The β-position is activated towards certain types of reactions. For example, Michael additions to α,β-unsaturated precursors of this compound would lead to functionalization at this position.

Gamma-Position (γ): In the context of this compound, the γ-position is part of the highly stable 2,2,2-trifluoroethoxy group. The carbon-fluorine bonds at this position are exceptionally strong, and the carbon atom is sterically shielded, making direct functionalization at the γ-position exceptionally challenging and not a commonly pursued synthetic strategy.

Research into the directed C-H functionalization of aliphatic chains using transition metal catalysis has become a powerful tool in organic synthesis. nih.govsnnu.edu.cnnih.gov These methods could potentially offer a direct route to functionalize the α and β positions, although specific applications to this compound have yet to be reported.

The oxidation and reduction of the propanoic acid moiety offer pathways to other important functional groups.

Reduction: The carboxylic acid group is readily reducible. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid to the corresponding primary alcohol, yielding 3-(2,2,2-trifluoroethoxy)propan-1-ol. This transformation is a fundamental step in converting the acid into other functionalities, such as aldehydes or amines.

Oxidation: The propanoic acid chain itself is generally resistant to oxidation under mild conditions due to the presence of the deactivating trifluoroethoxy group. chemcess.com Harsh oxidizing conditions would likely lead to the degradation of the molecule. The primary oxidation state of the carbon chain is already high, making further oxidation non-trivial without cleaving C-C bonds. In general, redox reactions involve the transfer of electrons, leading to a change in the oxidation state of atoms. libretexts.orgyoutube.compressbooks.pubunizin.orgncert.nic.in

A summary of potential reduction transformations is presented in Table 1.

| Starting Material | Reagent | Product | Functional Group Transformation |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3-(2,2,2-Trifluoroethoxy)propan-1-ol | Carboxylic Acid → Primary Alcohol |

| This compound | Borane (BH₃) | 3-(2,2,2-Trifluoroethoxy)propan-1-ol | Carboxylic Acid → Primary Alcohol |

| Table 1. Potential Reduction Reactions of this compound. |

The involvement of this compound in radical reactions is an area of potential synthetic utility, though specific examples remain scarce in the literature. Radical reactions often proceed via initiation, propagation, and termination steps. rsc.org

The C-H bonds at the α and β positions could be susceptible to hydrogen atom transfer (HAT) under radical conditions, which would generate a carbon-centered radical. rsc.org This radical intermediate could then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. The trifluoromethyl group is generally stable and unlikely to participate directly in radical fluoroalkylation reactions as a radical source. Instead, the molecule would more likely be a substrate for radical functionalization. The field of photoredox catalysis, which can generate radicals under mild conditions, opens up possibilities for such transformations. beilstein-journals.orgmdpi.com

Role as an Intermediate in Complex Organic Synthesis

The bifunctional nature of this compound, containing both a carboxylic acid handle and a fluorinated tail, makes it a valuable building block for more complex molecules. researchgate.net

While specific, published multi-step syntheses commencing from this compound are not widely available, its structure lends itself to such applications. The carboxylic acid can be readily converted into an amide, ester, or acid chloride. These derivatives can then participate in a wide range of coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings if an appropriate aryl or vinyl halide is introduced) or other transformations common in multi-step synthesis. rsc.org

For example, the conversion to an acid chloride would allow for Friedel-Crafts acylation to install the 3-(2,2,2-trifluoroethoxy)propanoyl group onto an aromatic ring. Subsequent modifications of the resulting ketone could then be performed to elaborate the structure further. The synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrates how a propanoic acid backbone can be a key component in building larger structures. mdpi.com

The trifluoroethoxy group is a key pharmacophore in many biologically active molecules. Using this compound as a starting material ensures the incorporation of this important fluorine-containing motif from the outset of a synthetic sequence.

The synthesis of fluorinated heterocyclic compounds is a major focus in medicinal chemistry. mdpi.com this compound could serve as a precursor to such systems. For instance, a Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid would yield an isocyanate, a versatile intermediate for the synthesis of ureas, carbamates, and various N-heterocycles, all bearing the trifluoroethoxy tail. The synthesis of a related sulfonamide, 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide, highlights the utility of the trifluoroethoxy group in building complex, functionalized molecules. researchgate.net

Table 2 outlines potential synthetic transformations for creating more complex architectures.

| Intermediate | Reaction | Product Type | Potential Application |

| 3-(2,2,2-Trifluoroethoxy)propanoyl chloride | Friedel-Crafts Acylation | Aryl Ketone | Intermediate for pharmaceuticals |

| 3-(2,2,2-Trifluoroethoxy)propanoyl azide | Curtius Rearrangement | Isocyanate | Precursor to heterocycles, ureas |

| 3-(2,2,2-Trifluoroethoxy)propanamide | Hofmann Rearrangement | Primary Amine | Building block for larger molecules |

| Table 2. Synthetic Utility of this compound Derivatives. |

Insufficient Data to Generate Article on the Cocatalytic Activity of this compound

Following a comprehensive search of available resources, it has been determined that there is a lack of scientific literature and data regarding the use of the chemical compound This compound as a cocatalyst. The conducted searches did not yield any specific research findings, detailed transformation mechanisms, or applications in synthesis where this compound interacts with other chemical species in a cocatalytic capacity.

The initial investigation sought to gather information to construct an article focusing on the chemical reactivity and cocatalytic interactions of this compound, as per the specified outline. However, the search results were limited to general information about the compound itself, such as its basic properties and identifiers, and information on other, structurally distinct, propanoic acid derivatives. No documents or studies were found that would provide the necessary details to elaborate on its role as a cocatalyst.

Without any data on its interactions, reaction mechanisms, or the outcomes of its use in conjunction with other catalysts, it is not possible to produce a scientifically accurate and informative article that adheres to the requested structure and content. The core requirement of detailing its function as a cocatalyst cannot be met based on the currently accessible information.

Therefore, the generation of the requested article focusing on the cocatalytic properties of this compound cannot be completed at this time due to the absence of relevant scientific data.

Derivatives and Complex Structural Analogues

Synthesis and Chemical Properties of Alkyl and Aryl Esters

The esterification of 3-(2,2,2-trifluoroethoxy)propanoic acid can be achieved through several established synthetic methodologies to produce a variety of alkyl and aryl esters. These reactions typically involve the activation of the carboxylic acid group followed by nucleophilic attack by an alcohol or phenol (B47542).

The most common method for synthesizing alkyl esters is the Fischer-Speier esterification. hilarispublisher.comgoogle.com This reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. hilarispublisher.com The reaction is an equilibrium process, and to drive it towards the product side, reaction conditions are optimized. google.com Key variables include the molar ratio of alcohol to acid, temperature, and the removal of water as it is formed, often using a Dean-Stark apparatus. google.comresearchgate.netmdpi.com Increasing the alcohol-to-acid molar ratio and raising the temperature generally increases both the reaction rate and the final yield of the ester. mdpi.com For example, the synthesis of propyl propanoate from propanoic acid demonstrates that higher yields are achieved at elevated temperatures and with a greater excess of alcohol. mdpi.com This principle is directly applicable to the esterification of this compound with various alkyl alcohols.

For the synthesis of aryl esters, which can be more challenging due to the lower nucleophilicity of phenols compared to alcohols, alternative methods are often employed. A direct synthesis has been developed that utilizes triarylphosphites and N-iodosuccinimide (NIS) in chlorobenzene (B131634) under neutral conditions, providing good to high yields for a range of aromatic and aliphatic carboxylic acids. scribd.com Another approach involves the activation of the carboxylic acid. For instance, the acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with a phenol to form the corresponding aryl ester. acs.org Alternatively, coupling agents can be used. A related procedure for a different trifluoroethoxy-containing acid involved activation with ethyl chloroformate in the presence of a base to form a mixed anhydride (B1165640), which subsequently reacts with the nucleophile. nih.gov

The chemical properties of the resulting esters are dictated by both the ester functional group and the trifluoroethoxy moiety. The ester group can undergo hydrolysis back to the carboxylic acid and alcohol under either acidic or basic conditions. google.com It can also serve as a precursor for other derivatives, notably amides and hydrazides, through reaction with amines or hydrazine (B178648), respectively. derpharmachemica.com The 2,2,2-trifluoroethoxy group is generally stable under these conditions and significantly influences the ester's physical properties, such as boiling point, solubility, and electronic character, due to the high electronegativity of the fluorine atoms.

Table 1: General Methods for the Esterification of this compound This table is based on established esterification principles applied to the target molecule.

| Ester Type | Reagents & Conditions | Purpose/Advantage | Citation(s) |

| Alkyl Esters | Alcohol (e.g., R-OH), H₂SO₄ (cat.), Heat | Standard, cost-effective method for simple alcohols. | hilarispublisher.comgoogle.com |

| Alkyl Esters | Alcohol, Dean-Stark Trap | Equilibrium driven to completion by water removal. | google.com |

| Aryl Esters | Phenol (Ar-OH), Triarylphosphite, N-Iodosuccinimide | Direct synthesis under neutral conditions. | scribd.com |

| Alkyl/Aryl Esters | 1. SOCl₂ or (COCl)₂ 2. Alcohol or Phenol | Formation of a highly reactive acid chloride intermediate. | acs.org |

| Alkyl/Aryl Esters | Alcohol or Phenol, Coupling Agent (e.g., DCC, EDC) | Mild conditions, suitable for sensitive substrates. | researchgate.net |

Amide and Hydrazide Derivatives

Amides and hydrazides of this compound are key derivatives that can be synthesized directly from the acid or via its esters. These compounds often serve as crucial intermediates for the construction of more complex molecules, particularly heterocycles.

Direct amidation of the carboxylic acid with an amine can be accomplished using coupling reagents that activate the carboxyl group. An effective reagent for this transformation is tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which facilitates the coupling of a wide range of carboxylic acids and amines under mild conditions with minimal racemization for chiral substrates. nih.gov Another catalytic approach involves the use of zinc chloride (ZnCl₂) to directly synthesize amides from carboxylic acids and hydrazines, releasing ammonia (B1221849) gas as the only byproduct. researchgate.net For the preparation of a simple, unsubstituted propanamide, propionic acid can be heated with ammonium (B1175870) hydroxide (B78521), causing an amidation reaction to occur as water is continuously removed. nih.gov

Alternatively, a two-step process is common. The carboxylic acid is first converted to an ester, as described in the previous section. The resulting ester is then treated with an amine (aminolysis) or hydrazine hydrate (B1144303) (hydrazinolysis) to yield the corresponding amide or hydrazide. derpharmachemica.com The synthesis of hydrazides from their corresponding esters via reaction with hydrazine is a standard and efficient procedure. derpharmachemica.com

These hydrazides are particularly valuable synthetic intermediates. mdpi.com They can be converted back into carboxylic acids via oxidation, or they can be transformed into peptide amides through azidation followed by a reaction such as a Staudinger reaction. mdpi.com More significantly, the hydrazide functionality is a common precursor for the synthesis of various heterocyclic systems, including 1,3,4-oxadiazoles. luxembourg-bio.comnih.gov

Table 2: Synthetic Routes to Amide and Hydrazide Derivatives This table outlines general synthetic strategies applicable to this compound.

| Derivative | Starting Material | Reagents & Conditions | Key Features | Citation(s) |

| Amide | Carboxylic Acid | Amine, B(OCH₂CF₃)₃ | Direct coupling, mild conditions. | nih.gov |

| Amide | Carboxylic Acid | Ammonium Hydroxide, Heat | Suitable for primary amide synthesis. | nih.gov |

| Amide | Ester | Amine, Heat | Aminolysis of ester intermediate. | derpharmachemica.com |

| Hydrazide | Ester | Hydrazine Hydrate (N₂H₄·H₂O), Alcohol (solvent) | Standard, high-yielding method for hydrazide formation. | derpharmachemica.comnih.gov |

| Hydrazide | Carboxylic Acid | 1. Esterification 2. Hydrazine Hydrate | Two-step conversion via an ester intermediate. | hilarispublisher.comderpharmachemica.com |

Integration into Heterocyclic Ring Systems

The propanoic acid backbone and its trifluoroethoxy moiety can be incorporated into various heterocyclic structures, creating hybrid molecules with potential applications in medicinal and materials chemistry. The acid, ester, and hydrazide derivatives are primary starting points for these cyclization reactions.

The 2,2,2-trifluoroethoxy group can be readily introduced onto a pyridine (B92270) ring. A common synthetic route starts with an aminopyridine derivative. For example, 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine (B1315040) is prepared by treating 3-amino-2-chloropyridine (B31603) with a nitrite (B80452) source (like t-butyl nitrite) in the presence of 2,2,2-trifluoroethanol (B45653) and an acid catalyst. google.comresearchgate.net The resulting 3-(2,2,2-trifluoroethoxy)pyridine (B2756891) derivative is a versatile intermediate that can be further functionalized. For instance, it can be converted into 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide through a sequence involving mercaptylation, chlorination, and amination. scribd.comresearchgate.net While these syntheses build the moiety onto a pre-existing ring, derivatives of this compound could serve as building blocks in de novo pyridine syntheses, such as the Hantzsch synthesis, by providing the C2 and C3 carbons of the ring.

The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing species like urea, thiourea, or guanidine. derpharmachemica.com A derivative of this compound, such as its corresponding β-keto ester, could be a key precursor in such a reaction. This β-keto ester could be synthesized via a Claisen condensation of an ester of this compound. Subsequent reaction with thiourea, for example, would lead to a pyrimidine ring bearing the trifluoroethoxymethyl substituent. Fused pyridopyrimidine systems have also been synthesized from substituted pyridine precursors, demonstrating the versatility of these building blocks in creating more complex heterocyclic frameworks. mdpi.comnih.gov

1,3,4-Oxadiazoles are commonly synthesized from acid hydrazides. nih.gov Therefore, 3-(2,2,2-trifluoroethoxy)propanehydrazide is the ideal precursor for creating an oxadiazole ring attached to the propanoic acid side chain. A widely used method involves the cyclodehydration of the hydrazide with a second carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govnih.gov For example, reacting the hydrazide with β-benzoyl propionic acid in POCl₃ would yield a 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Another powerful method involves converting the hydrazide into a thiosemicarbazide (B42300) by reacting it with an isothiocyanate. luxembourg-bio.com The resulting thiosemicarbazide can then undergo cyclodesulfurization using a coupling reagent like TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) to form a 2-amino-1,3,4-oxadiazole derivative under mild conditions. luxembourg-bio.com

The synthesis of thiazolidine (B150603) rings, specifically thiazolidin-4-ones, is typically achieved through a three-component reaction involving an amine, a carbonyl compound (an aldehyde), and a mercapto-acid, most commonly thioglycolic acid. hilarispublisher.comnih.govekb.eg To incorporate the this compound structure, one could first modify the acid to contain a primary amine. For example, reduction of the corresponding azide (B81097) or nitrile derivative would yield an aminopropanoic acid derivative. This amine could then participate in the one-pot cyclization with an appropriate aldehyde and thioglycolic acid to form a thiazolidin-4-one ring N-substituted with the trifluoroethoxypropanoic acid moiety. researchgate.netekb.eg

The integration of the propanoic acid structure with a quinolinone core has been successfully demonstrated. nih.gov A key synthetic strategy involves the Michael addition of a quinolin-2-one to an acrylic acid derivative. Reacting a parent quinolin-2-one with ethyl acrylate, for example, yields ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate. nih.gov This ester can then be hydrolyzed to the corresponding carboxylic acid or reacted with hydrazine to form the hydrazide, which serves as a building block for further modifications, such as the synthesis of N-alkyl amides or oxadiazoles (B1248032) attached to the quinolinone-propanoic acid scaffold. nih.gov

For furan-based derivatives, a general method involves the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a superacid like triflic acid (TfOH). researchgate.netmdpi.com To prepare a furan (B31954) derivative of this compound, a plausible route would start with the Knoevenagel condensation of a suitable furan-2-carbaldehyde with a malonic acid derivative bearing the trifluoroethoxy group. The resulting furan-propenoic acid derivative could then be catalytically hydrogenated to yield the target 3-(furan-yl)-3-(2,2,2-trifluoroethoxy)propanoic acid analogue. The furan ring itself is a versatile synthon, known to be a synthetic equivalent of a 1,4-dicarbonyl compound through hydrolytic ring cleavage, offering further synthetic possibilities. acs.org

Table 3: Heterocyclic Systems Derived from this compound This table summarizes plausible synthetic strategies for incorporating the title compound's structure into various heterocycles.

| Heterocycle | Key Precursor | Synthetic Strategy | Citation(s) |

| Pyridine | Aminopyridine + CF₃CH₂OH | Diazotization followed by substitution to install the trifluoroethoxy moiety. | google.comresearchgate.net |

| Pyrimidine | β-Keto ester derivative | Condensation with urea, thiourea, or guanidine. | derpharmachemica.com |

| 1,3,4-Oxadiazole | Acid Hydrazide | Cyclodehydration with a carboxylic acid/POCl₃ or via a thiosemicarbazide intermediate. | luxembourg-bio.comnih.gov |

| Thiazolidin-4-one | Amino-functionalized derivative | Three-component reaction with an aldehyde and thioglycolic acid. | nih.govekb.eg |

| Quinolinone | Quinolin-2-one + Acrylate ester | Michael addition to form N-substituted propanoate. | nih.gov |

| Furan | Furan-2-carbaldehyde | Condensation with a malonic acid derivative followed by reduction. | researchgate.netmdpi.com |

Structural Modifications of the 2,2,2-Trifluoroethoxy Moiety and its Impact on Chemical Behavior

The 2,2,2-trifluoroethoxy group is a critical pharmacophore that significantly influences the biological and physicochemical properties of a molecule. mdpi.com Modifying this group can fine-tune these properties. Structural modifications can include altering the number of fluorine atoms, changing the length or branching of the alkyl chain, or replacing the ether oxygen.

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and highly lipophilic. Its presence in the 2,2,2-trifluoroethoxy moiety impacts the acidity of nearby protons and the hydrogen-bonding capabilities of the ether oxygen. The fluorine atoms can participate in weak secondary interactions, such as N-H···F hydrogen bonds, which can affect the conformation and binding affinity of the molecule to biological targets. rsc.org

Replacing the ether oxygen with a sulfur atom to create a 3-(2,2,2-trifluoroethylthio)propanoic acid would change the geometry and hydrogen-bond accepting ability of the linker. Substituting the oxygen with a nitrogen atom would introduce a basic center and a hydrogen-bond donor, drastically altering the physicochemical profile of the compound. Furthermore, modifications to the ethyl linker, such as introducing methyl groups or extending the chain, would impact the steric profile and flexibility of the entire side chain. These structural changes provide a rational basis for modulating the chemical behavior and optimizing the properties of derivatives for specific applications.

Advanced Analytical Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(2,2,2-Trifluoroethoxy)propanoic acid, various NMR experiments are utilized to map out its atomic connectivity and conformational features.

Advanced 1H NMR Applications for Conformational Analysis and Spin-Spin Coupling

Proton (¹H) NMR spectroscopy offers insights into the number of different types of protons in a molecule, their relative numbers, and their electronic environment. In this compound, the methylene (B1212753) protons adjacent to the ether oxygen and the carboxylic acid group exhibit characteristic chemical shifts and spin-spin coupling patterns. Advanced applications of ¹H NMR, such as Nuclear Overhauser Effect (NOE) experiments, could be employed to study the through-space proximity of protons, offering valuable data on the preferred conformations of the molecule in solution. The coupling constants (J-values) between adjacent protons are also critical for determining dihedral angles and thus the conformational preferences of the flexible ethyl-propanoate chain.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~175 |

| CH₂ (adjacent to C=O) | ~35 |

| CH₂ (adjacent to ether O) | ~65 |

| CH₂ (of trifluoroethoxy) | ~68 (quartet due to coupling with ¹⁹F) |

| CF₃ | ~124 (quartet due to coupling with ¹⁹F) |

| Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. |

19F NMR for Precise Characterization of Fluorinated Groups

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically used for the analysis of fluorinated compounds. For this compound, the three chemically equivalent fluorine atoms of the trifluoromethyl (CF₃) group would give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group, and its coupling to the adjacent methylene protons (a triplet in the ¹⁹F spectrum) would further confirm the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement, allowing for the unambiguous determination of its molecular formula (C₅H₇F₃O₃). Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecule can be studied. This involves the isolation and fragmentation of the parent ion, providing valuable information about the molecule's substructures.

Predicted HRMS Fragmentation

| Fragment Ion | Proposed Structure |

|---|---|

| [M-H]⁻ | C₅H₆F₃O₃⁻ |

| [M-COOH]⁺ | C₄H₆F₃O⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. In the IR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1710 cm⁻¹), the C-O stretches of the ether and carboxylic acid groups, and the strong C-F stretching vibrations of the trifluoromethyl group. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C-H (aliphatic) | 2950-2850 |

| C=O (Carboxylic Acid) | 1725-1700 |

| C-F | 1350-1150 (strong, multiple bands) |

| C-O (Ether & Acid) | 1200-1000 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation of the Compound and its Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While obtaining a suitable single crystal of this compound itself might be challenging, the formation of crystalline derivatives, such as salts or amides, could facilitate X-ray diffraction analysis. A successful crystallographic study would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. For instance, the crystal structure of a related compound, 3-(2-formylphenoxy)propanoic acid, reveals a catemer motif formed by hydrogen bonds between the carboxylic acid groups of adjacent molecules. nih.gov A similar arrangement could be anticipated for this compound in the solid state.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques are indispensable in modern chemical research for both the assessment of final product purity and for real-time monitoring of reaction progress. For a specialized compound such as this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), provide the necessary sensitivity and selectivity for detailed analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Its application is crucial for verifying the purity of the final product and for monitoring the disappearance of starting materials and the appearance of the product during synthesis.

Purity Assessment: A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for analyzing polar organic acids. In such a setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The presence of the trifluoromethyl group and the carboxylic acid moiety dictates the choice of mobile phase components and detector settings. A common mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with an acid modifier like phosphoric acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. sielc.compensoft.net Detection is commonly achieved using an ultraviolet (UV) detector, as the carboxylic acid group provides some UV absorbance, typically at low wavelengths around 210-225 nm. pensoft.net

For purity determination, a high-resolution chromatogram is generated, and the area of the main peak corresponding to this compound is compared to the total area of all observed peaks. This allows for a quantitative estimation of purity, often expressed as a percentage. The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and selectivity. pensoft.net

Reaction Monitoring: HPLC is also a powerful tool for monitoring the progress of the synthesis of this compound. Small aliquots of the reaction mixture can be withdrawn at specific time intervals, quenched, and injected into the HPLC system. This allows for the tracking of the consumption of reactants and the formation of the desired product. By comparing the peak areas of the starting materials and the product over time, chemists can determine the reaction kinetics and endpoint, optimizing reaction conditions for yield and purity.

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound

| Parameter | Specification | Purpose |

| Instrument | Waters ACQUITY Arc System or similar creative-proteomics.com | Provides reliable and reproducible chromatographic separation. |

| Column | C18, 150 x 4.6 mm, 5 µm particle size pensoft.net | Standard reversed-phase column for separation of polar to mid-polar analytes. |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile pensoft.net | Acidified aqueous phase suppresses ionization of the carboxylic acid for better retention and peak shape. Acetonitrile serves as the organic modifier. |

| Elution Mode | Isocratic (e.g., 50:50 A:B) or Gradient pensoft.net | Isocratic elution is simpler, while gradient elution is used for complex samples containing compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min pensoft.net | A typical analytical flow rate ensuring good separation efficiency. |

| Column Temp. | 30 °C pensoft.net | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Detector | UV/DAD at 225 nm pensoft.net | The Diode Array Detector (DAD) allows for monitoring across multiple wavelengths and assessing peak purity. |

Gas Chromatography (GC) and hyphenated techniques (e.g., GC-MS)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For carboxylic acids like this compound, direct analysis can be challenging due to their polarity and relatively low volatility, which can lead to poor peak shape and column adsorption. However, these challenges can be overcome through derivatization or the use of specialized columns.

Purity Assessment and Derivatization: To make the compound more amenable to GC analysis, a derivatization step is often employed. The polar carboxylic acid group is converted into a less polar, more volatile ester or silyl (B83357) ester. For example, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the acidic proton into a trimethylsilyl (B98337) (TMS) group, increasing volatility and improving chromatographic performance.

Alternatively, analysis without derivatization is possible using specialized GC columns, such as those with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., SH-WAX), which are designed for the analysis of polar compounds like short-chain fatty acids. shimadzu.com

Hyphenation with Mass Spectrometry (GC-MS): The coupling of GC with a Mass Spectrometer (GC-MS) is an exceptionally powerful analytical tool. It combines the separation capabilities of GC with the identification power of MS. As the separated components elute from the GC column, they enter the MS ion source, where they are ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

For this compound, the molecular ion peak [M]+• would be expected. The subsequent fragmentation pattern provides structural confirmation. Key fragmentation pathways for carboxylic acids include the loss of specific functional groups. Based on the fragmentation of propanoic acid, characteristic fragments for the target molecule would be anticipated. docbrown.info For instance, a significant peak would likely correspond to the loss of the carboxyl group or cleavage at the ether linkage. The high-resolution mass analysis capability of modern MS detectors allows for the determination of the elemental composition of the parent molecule and its fragments, providing unambiguous identification.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

| 172 | [C₅H₇F₃O₃]⁺• | [M]⁺• | The parent molecular ion. |

| 127 | [C₄H₆F₃O]⁺ | [M - COOH]⁺ | Loss of the carboxyl group (mass 45). |

| 99 | [C₃H₄F₃]⁺ | [CF₃CH₂O]⁺ | Fragment corresponding to the trifluoroethoxy group. |

| 83 | [CF₃CH₂]⁺ | The trifluoroethyl cation. | |

| 73 | [C₃H₅O₂]⁺ | [CH₂CH₂COOH]⁺ | Cleavage of the ether bond. |

| 45 | [COOH]⁺ | Carboxyl fragment. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and spectroscopic properties of molecules. For 3-(2,2,2-trifluoroethoxy)propanoic acid, these methods would offer invaluable insights into its intrinsic molecular characteristics.

Ab Initio and Density Functional Theory (DFT) for Electronic Structure, Energetics, and Spectroscopic Predictions

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to solve the electronic Schrödinger equation. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, is a method that determines the electronic properties of a many-body system through its electron density, offering a favorable balance between accuracy and computational cost.

For this compound, these calculations would typically be performed using a basis set such as 6-311+G** to accurately describe the electronic distribution, particularly around the electronegative fluorine and oxygen atoms.

Electronic Structure and Energetics: DFT and ab initio calculations would be used to determine key electronic properties. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability. The electrostatic potential surface would also be mapped to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. The strong electronegativity of the fluorine atoms is expected to significantly influence the electronic properties of the molecule.

Spectroscopic Predictions: A primary application of these methods is the prediction of vibrational frequencies. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum (infrared and Raman) can be generated. These predicted spectra are invaluable for interpreting experimental spectroscopic data and for assigning specific vibrational modes to the observed absorption bands. For instance, the characteristic stretching frequencies of the C=O, C-O, C-F, and O-H bonds would be calculated. Theoretical predictions for other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) chemical shifts, could also be computed.

A hypothetical table of calculated vibrational frequencies for a stable conformer of this compound is presented below to illustrate the expected output from such a study.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | ~3550 | O-H stretching in the carboxylic acid group |

| ν(C=O) | ~1750 | C=O stretching in the carboxylic acid group |

| ν(C-F) | ~1100-1300 | Asymmetric and symmetric C-F stretching |

| ν(C-O-C) | ~1050-1150 | Ether C-O-C stretching |

| δ(CH₂) | ~1420 | CH₂ scissoring |

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov

A potential energy surface (PES) map would be generated by systematically rotating the key dihedral angles of the molecule, such as the C-C-O-C and O-C-C-C angles. For each rotational position, the energy of the molecule would be calculated using DFT or ab initio methods. This process identifies the low-energy conformers (local minima on the PES) and the transition states that connect them (saddle points on the PES). The relative energies of the different conformers determine their population distribution at a given temperature. Studies on similar molecules, like 3-fluoro-1-propanol, have shown the existence of multiple stable conformers. illinois.edu The results of such an analysis would reveal the most stable three-dimensional structure of the molecule under different conditions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal the dynamic evolution of molecular conformations and their interactions with the surrounding environment.

Investigation of Dynamic Molecular Behavior and Conformational Transitions

An MD simulation of this compound would involve placing the molecule, or an ensemble of molecules, in a simulation box and allowing the system to evolve over time. This would provide a detailed picture of the molecule's flexibility and the transitions between different conformational states. The simulation would track the trajectories of all atoms, allowing for the analysis of bond vibrations, angle bending, and dihedral angle rotations as a function of time. This approach is particularly useful for understanding how the molecule explores its conformational space and the timescales of these transitions.

Simulation of Intermolecular Interactions (e.g., with CO₂ and other solvents)

MD simulations are exceptionally well-suited for studying intermolecular interactions. To investigate the behavior of this compound in a solvent or its interaction with other molecules like carbon dioxide, a simulation box containing the acid and the solvent/CO₂ molecules would be constructed. The simulation would then reveal how the molecules arrange themselves and the nature of their interactions.

For instance, the simulation would show the formation of hydrogen bonds between the carboxylic acid group of this compound and water molecules, or the dipole-dipole interactions with polar solvents. In the case of CO₂, the simulation could elucidate the nature and strength of the interactions, which is relevant for applications such as CO₂ capture. The simulation can quantify important properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the acid.

A hypothetical table summarizing the types of intermolecular interactions that would be investigated is shown below.

| Interacting Pair | Dominant Interaction Type | Significance |

| Acid - Water | Hydrogen Bonding, Dipole-Dipole | Solvation in aqueous media |

| Acid - CO₂ | Dipole-Quadrupole, Dispersion | CO₂ capture and solubility |

| Acid - Acid | Hydrogen Bonding (Dimerization), Dipole-Dipole | Bulk liquid properties |

| Acid - Non-polar Solvent | Dispersion Forces | Solvation in non-polar media |

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this would involve modeling potential reaction pathways, such as its esterification, amidation, or degradation.

To model a reaction mechanism, the structures of the reactants, products, and any intermediates and transition states are optimized using quantum chemical methods like DFT. The energies of these species are then used to construct a reaction profile, which shows the energy changes along the reaction coordinate. The height of the energy barrier at the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, the mechanism of esterification of this compound with an alcohol could be investigated. The calculations would identify the transition state for the nucleophilic attack of the alcohol on the carbonyl carbon and determine the activation energy for this step. This would provide a detailed, atomistic understanding of the reaction that can be difficult to obtain through experimental means alone. Studies on the degradation of related perfluoroalkyl ether carboxylic acids have utilized theoretical calculations to understand reaction pathways and bond cleavage events. acs.orgnih.gov

Elucidation of Transition States and Reaction Pathways

Understanding how a reaction occurs at the molecular level is fundamental to controlling its outcome. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the entire energy landscape of a chemical reaction. For this compound, this would involve modeling its reactions, such as esterification or amidation.

Researchers can calculate the geometries and energies of the reactants, products, and any intermediates. Crucially, they can locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), determines the reaction rate.

For example, in the esterification of this compound with methanol (B129727), a computational study would model the approach of the methanol molecule, the proton transfer steps (if acid-catalyzed), the formation of the tetrahedral intermediate, and the final elimination of water. By calculating the energy of each transition state, the rate-determining step of the mechanism can be identified. researchgate.net The strong electron-withdrawing effect of the trifluoroethoxy group would be expected to influence the charge distribution and stability of the intermediates and transition states.

Hypothetical Reaction Coordinate for Esterification Below is a conceptual data table illustrating the type of information that would be obtained from a DFT study on the acid-catalyzed esterification of this compound.

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | Separated acid + alcohol | 0.0 | C=O bond: ~1.21 Å |

| TS1 | First proton transfer | +12.5 | O-H-O distance: ~1.5 Å |

| Intermediate | Protonated acid | -5.2 | C=O-H bond angle: ~120° |

| TS2 | Nucleophilic attack | +20.1 | Forming C-O bond: ~1.8 Å |

| Intermediate | Tetrahedral intermediate | +3.4 | C-O bond lengths: ~1.4 Å |

| TS3 | Water elimination | +18.7 | Breaking C-O bond: ~1.9 Å |

| Products | Ester + water | -8.0 | C=O bond: ~1.20 Å |

Note: Data are hypothetical and for illustrative purposes only.

Prediction of Regioselectivity and Stereoselectivity

While this compound itself is achiral, it can be used as a building block in reactions that create chiral centers. Computational chemistry can predict the preferred outcome of such reactions.

Regioselectivity: In reactions where there are multiple possible sites for a chemical bond to form, calculations can determine which site is more reactive by comparing the activation energies for each pathway.

Stereoselectivity: When a reaction can produce different stereoisomers (e.g., R vs. S enantiomers or diastereomers), computational models can predict the favored isomer. This is achieved by calculating the energies of the diastereomeric transition states leading to each product. The product formed via the lower energy transition state will be the major product. The energy difference between the transition states (ΔΔG‡) can be used to predict the enantiomeric or diastereomeric excess.

For instance, if the propanoic acid moiety were modified to include a chiral center, or if it reacted with a chiral reagent, computational analysis could predict the stereochemical outcome with high accuracy.

Quantitative Structure-Activity Relationships (QSAR) for Molecular Design (without biological activity implications)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with a specific property. While often used for biological activity, QSAR can also predict physicochemical properties relevant to molecular design, such as solubility, boiling point, or chromatographic retention time. unlp.edu.arresearchgate.net

For this compound and its derivatives, a QSAR study would involve:

Descriptor Calculation: Calculating a set of numerical values, or "descriptors," that quantify different aspects of the molecule's structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.govdntb.gov.ua

Model Building: Using statistical methods like multiple linear regression or machine learning to build an equation that links these descriptors to an experimental property.

Prediction: Using the model to predict the property for new, unsynthesized molecules.

For example, a QSAR model could be developed to predict the acidity (pKa) of a series of related fluoroalkoxy propanoic acids. The model might find that the pKa is strongly correlated with the electrostatic potential on the acidic proton and the polarizability of the molecule. unlp.edu.ar Such models allow chemists to computationally screen potential new molecules and prioritize the synthesis of those with the most promising properties.

Hypothetical QSAR Descriptors for Acidity Prediction

| Descriptor | Type | Influence on Acidity (pKa) |

| Molecular Weight | Constitutional | Minor |

| LogP | Physicochemical | Moderate (indirectly via solubility) |

| Dipole Moment | Quantum Chemical | High (reflects polarity) |

| Electrostatic Charge on Acidic H | Quantum Chemical | Very High (direct measure of lability) |

| LUMO Energy | Quantum Chemical | Moderate (relates to electron-accepting ability) |

Computational Analysis of Molecular Interactions (e.g., docking for understanding binding modes with conceptual targets)

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to a large macromolecular target, like an enzyme or a receptor. mdpi.comnih.gov Even without a specific biological target, docking can be used conceptually to understand the non-covalent interactions the molecule is capable of forming. scilit.comresearchgate.netresearchgate.net

In a hypothetical docking study, this compound could be docked into the active site of a conceptual enzyme target, such as a generic hydrolase. The simulation would explore different possible orientations (poses) of the acid within the binding pocket and score them based on the quality of their interactions.

The key interactions for this molecule would likely be:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the -OH) and acceptor (the C=O).

Ionic Interactions: The deprotonated carboxylate (-COO⁻) can form strong salt bridges with positively charged amino acid residues (like Lysine or Arginine).

Fluorine Interactions: The highly electronegative fluorine atoms of the trifluoroethoxy group can participate in favorable dipole-dipole or multipolar interactions, and potentially weak hydrogen bonds with C-H groups.

The results would be presented as a binding score (estimating the binding affinity) and a visual representation of the best-scoring pose, highlighting the specific intermolecular contacts. This analysis provides insight into the molecule's potential to interact with binding partners, guiding the design of more complex structures built from this fragment.

Environmental Aspects and Academic Degradation Studies

Atmospheric Degradation Pathways and Mechanisms

Specific studies on the atmospheric degradation of 3-(2,2,2-Trifluoroethoxy)propanoic acid have not been identified. However, the atmospheric fate of related fluorinated compounds, such as hydrofluoroethers (HFEs) and other hydrofluorocarbons (HFCs), is well-documented and serves as a model for potential degradation pathways.

The primary driver of atmospheric degradation for such compounds is oxidation initiated by hydroxyl radicals (•OH) in the troposphere. fluorocarbons.orgresearchgate.net For hydrofluoroethers, the reaction with •OH radicals is the principal removal mechanism, leading to the formation of various intermediate products. acs.org The degradation process typically involves the abstraction of a hydrogen atom, followed by a series of reactions with oxygen (O₂) and nitric oxide (NO). This cascade can lead to the formation of carbonyl compounds, which may undergo further oxidation or photolysis.

Ultimately, these atmospheric degradation pathways for many fluorinated ethers and hydrocarbons are known to produce persistent acidic end-products, such as trifluoroacetic acid (TFA). fluorocarbons.org It is plausible that this compound could be an intermediate or a terminal degradation product of larger, more complex hydrofluoroethers that contain the CF₃CH₂O- moiety. The presence of the ether linkage and the carboxylic acid group in its structure suggests it would be relatively stable against further atmospheric oxidation compared to its non-acidic precursors.

Table 1: Key Processes in Atmospheric Degradation of Related Fluorinated Compounds

| Process | Reactant | Significance | Potential Products |

| OH Radical Oxidation | Hydroxyl Radical (•OH) | Primary degradation pathway for HFEs and HFCs in the troposphere. fluorocarbons.orgresearchgate.net | Alkoxy radicals, carbonyls, fluorinated carboxylic acids (e.g., TFA). fluorocarbons.org |

| Photolysis | UV Radiation | Important for certain intermediate products, such as trifluoroacetaldehyde (CF₃CHO). fluorocarbons.org | Can lead to fragmentation of the molecule. |

| Ozone Reaction | Ozone (O₃) | Minor pathway for saturated HFCs and HFEs. fluorocarbons.org | Generally slow and less significant than OH oxidation. |

Microbial Degradation and Biotransformation Processes in Environmental Systems

Direct research on the microbial degradation of this compound is not currently available. The biodegradability of PFAS, in general, is exceptionally low due to the strength and stability of the carbon-fluorine (C-F) bond, which microbial enzymes have not evolved to efficiently cleave. youtube.com

However, the presence of an ether (C-O) bond in fluoroether carboxylic acids like the subject compound may offer a potential site for microbial attack that is not present in traditional perfluoroalkyl carboxylic acids (PFCAs). acs.org Some studies suggest that the ether linkage is more susceptible to cleavage than the perfluorinated carbon backbone. acs.orgresearchgate.net Reductive degradation of PFECAs has shown that C-O bond cleavage can be a significant pathway, leading to the formation of unstable perfluoroalcohols that can subsequently defluorinate. acs.orgacs.org

Despite this potential vulnerability, PFECAs and other short-chain PFAS are still considered highly resistant to biodegradation under typical environmental conditions. Studies on the biodegradation of non-fluorinated propionic acid show it serves as a carbon source for various microbes and is readily metabolized, but this is not indicative of the behavior of its highly fluorinated analogue. epa.gov Research on other fluorinated carboxylic acids has demonstrated that specific structural features, such as unsaturation (a C=C double bond), can enhance microbial defluorination, a feature not present in this compound. nih.gov

Environmental Fate and Transport Studies in Aquatic and Terrestrial Matrices

While specific fate and transport data for this compound are absent from the literature, the behavior of short-chain PFAS and PFECAs provides a strong basis for prediction. These compounds are characterized by high water solubility and low volatility. nih.gov

Once in the environment, this compound is expected to exist primarily as its anionic carboxylate form under typical environmental pH conditions. This anionic nature, combined with high water solubility, results in high mobility in aquatic systems and the potential for significant transport in surface water and groundwater. nih.govresearchgate.net Unlike long-chain PFAS, which tend to sorb to sediment and organic matter, short-chain compounds exhibit limited sorption, leading to faster distribution through water resources and potential contamination of drinking water. nih.govresearchgate.net

The potential for long-range transport of these persistent and mobile substances through ocean currents is a significant concern. Their resistance to degradation means that once they enter aquatic or terrestrial systems, they are likely to remain for extended periods, leading to widespread and persistent environmental contamination. nih.gov

Investigation of Formation as a Degradation Product from Larger Fluorinated Parent Compounds

This compound has not been specifically identified as a degradation product in published environmental studies. However, the formation of persistent perfluoroalkyl acids (PFAAs) from the degradation of a wide range of precursor substances is a well-established environmental process. nih.gov These precursors include fluoropolymers, fluorotelomer-based compounds, and various hydrofluorocarbons and hydrofluoroethers used in industrial applications and consumer products. mit.educswab.org